Ethyl 4,5-Difluoro-2-nitrobenzoate

Descripción

Significance of Aryl Fluoro-Nitro Compounds in Synthetic Design

Aryl fluoro-nitro compounds are highly valued synthetic intermediates. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. masterorganicchemistry.com This electronic activation renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. masterorganicchemistry.comwikipedia.org

Fluorine atoms, in particular, serve a dual purpose. They contribute to the electronic activation of the ring for SNAr reactions and can act as leaving groups in these transformations. masterorganicchemistry.comnih.gov Furthermore, the presence of fluorine can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which is of particular interest in the design of bioactive compounds. The C-F bond's unique reactivity, compared to other halogens, provides distinct advantages in synthetic strategies. nih.gov

Overview of the Research Landscape for Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a broad and important class of organic compounds with diverse applications. fengchengroup.com They serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. fengchengroup.com For instance, the reduction of a nitro group to an amine, followed by further functionalization, is a common strategy in medicinal chemistry. nih.gov Research in this area is constantly evolving, with new catalytic systems and reaction methodologies being developed for their synthesis and transformation. organic-chemistry.orgmdpi.com For example, related structures like ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate are utilized in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, highlighting the role of substituted nitrobenzoates in drug discovery. chemicalbook.com

Structural Context of Ethyl 4,5-Difluoro-2-nitrobenzoate within the Class of Fluorinated Aromatic Esters

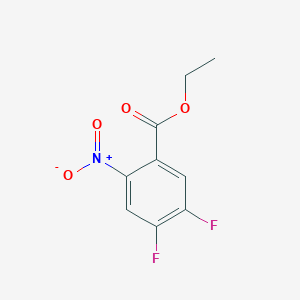

This compound belongs to the family of fluorinated aromatic esters. aaronchem.com Its key structural feature is the arrangement of substituents on the benzene (B151609) ring: an ethyl ester group, a nitro group at the ortho-position, and two fluorine atoms at the meta and para positions relative to the ester. The ortho- and para-positioning of the strongly electron-withdrawing nitro group relative to the fluorine atoms is critical, as it activates them towards nucleophilic displacement. masterorganicchemistry.comwikipedia.orgnih.gov This makes the compound an excellent substrate for regioselective SNAr reactions, where nucleophiles can replace one or both fluorine atoms. nih.gov

Chemical and Physical Properties

This compound is typically a white to yellow solid or liquid at room temperature. sigmaaldrich.com Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1214387-06-0 sigmaaldrich.com |

| Molecular Formula | C₉H₇F₂NO₄ sigmaaldrich.com |

| Molecular Weight | 231.15 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | CWBDZGOBRZAYMQ-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to Yellow Solid or liquid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.comaccelachem.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical building block.

Synthesis

The synthesis of this compound generally involves the esterification of a corresponding carboxylic acid precursor. One documented method involves the nitration of 2-chloro-4,5-difluorobenzoic acid. The resulting nitro-substituted acid is then esterified using ethanol (B145695) in the presence of potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent, achieving a high yield of 85%.

Another, more complex synthetic route starts with 2-nitrobenzoic acid, which is nitrated and subsequently subjected to fluorination. This fluorination can be accomplished via a Balz-Schiemann reaction, which utilizes diazonium tetrafluoroborate (B81430) salts, though this method tends to produce modest yields of around 45-50%.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by its two key functional regions: the nitro group and the activated aromatic ring.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd). This reaction converts the nitrobenzoate into a fluorinated aminobenzoate, a valuable intermediate for constructing heterocyclic compounds like benzimidazoles.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards displacement by nucleophiles. This is a consequence of the powerful electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.org This allows for the selective substitution of the fluorine atoms with a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a pathway to a variety of substituted aromatic compounds. nih.gov

Research Applications

This compound is primarily used in research and development as an intermediate for the synthesis of more elaborate molecules. Its utility is particularly noted in medicinal and agrochemical research. The ability to introduce various functionalities through the SNAr reaction, followed by modification of the nitro group, offers a flexible strategy for creating libraries of compounds for biological screening. For example, the resulting fluorinated diamine precursors are used to build heterocyclic structures, which are common motifs in pharmacologically active compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,5-difluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDZGOBRZAYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Investigations of Ethyl 4,5 Difluoro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions

The presence of a nitro group ortho and para to the two fluorine atoms makes them highly susceptible to displacement by nucleophiles through the nucleophilic aromatic substitution (SNAr) mechanism. This reaction generally proceeds via a classical two-step process involving the formation of a resonance-stabilized Meisenheimer intermediate. wikipedia.org

The fluorine atoms at the C4 and C5 positions of ethyl 4,5-difluoro-2-nitrobenzoate are activated for nucleophilic displacement. The nitro group at C2 exerts a strong -M (mesomeric) and -I (inductive) effect, stabilizing the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack, particularly when the attack is at the C4 position (para to the nitro group).

While specific studies on this compound are not extensively documented in public literature, the reactivity can be inferred from closely related analogues like 4,5-difluoro-1,2-dinitrobenzene. In this analogue, the fluorine atoms are readily displaced by a variety of nucleophiles. It is expected that this compound would undergo similar reactions, with potential for regioselectivity depending on the reaction conditions. Common nucleophiles that can displace the activated fluorine atoms include amines, alkoxides, and thiols. novartis.com

For instance, reaction with amines like morpholine (B109124) would yield the corresponding 4-morpholino or 5-morpholino derivatives. Thiolates can be used to introduce sulfur-based functionalities. The displacement of the nitro group is also a possibility, though it is generally less facile than the displacement of activated halogens in SNAr reactions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions This table is based on the reactivity of analogous activated difluoroaromatic compounds.

| Nucleophile | Reagent Example | Plausible Product | Reference |

| Amine | Morpholine | Ethyl 4-fluoro-5-morpholino-2-nitrobenzoate | |

| Thiol | 2-Hydroxythiophenol | Ethyl 4-fluoro-5-((2-hydroxyphenyl)thio)-2-nitrobenzoate | |

| Amine | 2-Aminoethan-1-ol | Ethyl 5-((2-aminoethyl)amino)-4-fluoro-2-nitrobenzoate |

Solvent and Base Effects on Reaction Selectivity and Kinetics

The rate and selectivity of SNAr reactions are significantly influenced by the choice of solvent and base. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile are typically employed as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

The choice of base is critical for reactions involving nucleophiles that require deprotonation, such as thiols or primary/secondary amines. Common bases include inorganic carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and organic amines like triethylamine (B128534) (Et₃N). The base serves to deprotonate the nucleophile or to neutralize the HX acid formed during the substitution. The strength of the base can affect the reaction kinetics; a stronger base can lead to a higher concentration of the active nucleophile.

In reactions with two leaving groups, such as the two fluorine atoms in this compound, solvent and base conditions can sometimes be tuned to favor mono-substitution over di-substitution by controlling stoichiometry and reaction time.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine, which is a key transformation for further functionalization, such as in the synthesis of pharmaceuticals and heterocyclic compounds. novartis.com

One of the most common and efficient methods for reducing an aromatic nitro group is catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. novartis.com For this compound, this reaction yields ethyl 2-amino-4,5-difluorobenzoate.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) at room to moderate temperatures and pressures. This method is highly effective and often provides clean conversion with high yields. The resulting amino-benzoate is a valuable intermediate for subsequent reactions.

Table 2: Typical Conditions for Nitro Group Reduction

| Reaction | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | Ethyl 2-amino-4,5-difluorobenzoate | novartis.com |

| Chemical Reduction | Zinc powder, Acetic acid, Methanol | Ethyl 2-amino-4,5-difluorobenzoate | harvard.edu |

Intramolecular Reductive Cyclization Pathways

The product of the nitro reduction, ethyl 2-amino-4,5-difluorobenzoate, is a classic ortho-amino benzoate (B1203000). This structural motif is a precursor for a wide variety of heterocyclic systems through intramolecular cyclization reactions. If a suitable functional group is present at the C3 position (ortho to the newly formed amine), a spontaneous or induced cyclization can occur.

For example, if one of the fluorine atoms in the parent molecule is first substituted by a nucleophile that contains a carbonyl group or its equivalent, subsequent reduction of the nitro group can lead to a tandem cyclization. This strategy is a cornerstone in the synthesis of heterocycles like benzoxazinones, quinazolinones, or benzimidazoles. novartis.com For instance, reaction of the parent compound with an amino acid ester followed by reduction could set the stage for an intramolecular amidation to form a seven-membered diazepinone ring. While specific examples starting from this compound are not prominent in the literature, the principle is a well-established pathway in heterocyclic chemistry.

Cross-Coupling Reactions Involving this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold, particularly after reduction to the corresponding aniline, can be a substrate for several such reactions. The fluorine atoms themselves are generally unreactive in standard cross-coupling conditions but can be replaced under specific, harsh conditions or by using specialized catalyst systems. More commonly, the scaffold would be synthetically modified to introduce more reactive leaving groups like bromine, iodine, or a triflate for these couplings.

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org The product of nitro reduction, ethyl 2-amino-4,5-difluorobenzoate, could act as the amine partner in a coupling with a different aryl halide. More advanced protocols have even demonstrated the direct use of nitroarenes as coupling partners, where the nitro group is displaced or the nitroarene serves as an in-situ source of the amine. researchgate.netrsc.org

Suzuki Coupling : The Suzuki reaction couples an organoboron species (like a boronic acid) with an aryl or vinyl halide to form a C-C bond. harvard.edunih.gov To utilize the ethyl 4,5-difluoro-2-aminobenzoate scaffold as the halide partner, one of the fluorine atoms would likely need to be converted to a more reactive bromine or iodine atom through a process like halogen exchange or a Sandmeyer reaction on a related diamino derivative.

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki coupling, application to the ethyl 4,5-difluoro-2-aminobenzoate system would typically require the presence of a more reactive leaving group than fluorine, such as iodine or bromine, on the aromatic ring. libretexts.orgyoutube.com

Table 3: Potential Cross-Coupling Reactions on Derived Scaffolds

| Coupling Reaction | General Reactants | Bond Formed | Potential Application to Scaffold | Reference |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Coupling of ethyl 2-amino-4,5-difluorobenzoate with an aryl halide. | wikipedia.orglibretexts.org |

| Suzuki Coupling | Aryl Halide + Boronic Acid | C-C | Coupling of a bromo- or iodo-analogue with an arylboronic acid. | harvard.eduresearchgate.net |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) | Coupling of a bromo- or iodo-analogue with a terminal alkyne. | wikipedia.orglibretexts.orgorganic-chemistry.org |

Palladium-Catalyzed Processes for Lactonization and Heterocycle Formation

Palladium-catalyzed reactions are powerful tools for the synthesis of complex organic molecules, including heterocyclic structures like lactones. In the context of this compound, palladium catalysis can be envisioned to facilitate lactonization through a reductive cyclization pathway. While specific studies on the lactonization of this compound are not extensively documented, the transformation can be understood by drawing parallels with related palladium-catalyzed reactions of nitroarenes and subsequent intramolecular cyclizations. harvard.edunih.govnih.gov

The general strategy involves the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile, attacking the ester carbonyl to form the lactone ring. The key steps in this process would be:

Reduction of the Nitro Group: The nitro group of this compound is first reduced to an amino group. This is a common transformation often achieved using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent. nih.govyoutube.com The presence of the electron-withdrawing fluorine atoms can influence the rate of this reduction.

Intramolecular Cyclization: Once the 2-amino group is formed in situ, it can nucleophilically attack the proximal ethyl ester. This intramolecular aminolysis of the ester leads to the formation of a cyclic amide, which in this case would be a benzolactam. The efficiency of this cyclization is dependent on the geometric proximity of the reacting groups and the reaction conditions. nih.govacs.org

Palladium-phenanthroline complexes have been shown to catalyze the reaction of nitroarenes with alkynes and carbon monoxide to form 3-arylindoles, proceeding through an initial reduction of the nitroarene. nih.gov This highlights the capability of palladium catalysts to initiate cyclization via nitro group reduction. The rate-determining step in such sequences is often the initial reduction of the nitroarene. nih.gov

Furthermore, palladium-catalyzed denitrative couplings, where the nitro group is displaced, have been developed for various bond formations, underscoring the versatility of palladium in activating nitroarenes for subsequent transformations. acs.orgacs.org While these are intermolecular examples, they establish the principle of palladium's reactivity with the C-NO2 bond, which is the first step toward creating a reactive intermediate for intramolecular reactions.

Influence of the Ester Group on Reaction Outcomes

The nature of the ester group in a substrate like this compound can significantly influence the outcome of chemical transformations, particularly in cyclization reactions. The reactivity of the ester carbonyl towards nucleophilic attack and the steric hindrance it imposes are key factors.

Studies on the intramolecular aminolysis of 2-aminomethylbenzoate esters to form phthalimidine have revealed a strong dependence of the reaction rate on the leaving group of the ester. nih.gov The rates of cyclization for different esters were found to vary dramatically, as shown in the table below.

| Ester Group | Leaving Group pKa | Second-Order Rate Constant (kOH) (M⁻¹s⁻¹) |

| Phenyl | 10.0 | 5.7 x 10⁷ |

| Trifluoroethyl | 12.4 | 1.7 x 10⁵ |

| Methyl | 15.5 | 7.2 x 10³ |

| Data adapted from a study on the cyclization of 2-aminomethylbenzoate esters. nih.gov |

As the table illustrates, esters with better leaving groups (lower pKa of the corresponding alcohol) exhibit significantly faster cyclization rates. For this compound, the ethoxy group is the leaving group. Its reactivity would be expected to be similar to that of the methyl ester, given the comparable pKa of ethanol and methanol. Therefore, in a potential intramolecular cyclization, the rate would likely be slower than for esters with more electron-withdrawing alcohol portions.

The steric bulk of the ester group can also play a role. While an ethyl group is not exceptionally bulky, larger ester groups could hinder the approach of the nucleophile, slowing down the cyclization process. In palladium-catalyzed cross-coupling reactions, the choice of ester can sometimes be critical for achieving high yields, although in many modern catalytic systems, the high reactivity of the catalyst can overcome subtle differences between, for instance, methyl and ethyl esters.

Radical Reaction Mechanisms in Fluorination and Other Transformations

Radical reactions offer alternative pathways for the functionalization of aromatic compounds, including fluorination. While ionic fluorination methods are common, radical fluorination has gained increasing attention. rsc.org For a substrate like this compound, understanding radical mechanisms is crucial for predicting potential side reactions or designing novel transformations.

Investigation of Radical Scavenger Effects

To determine if a reaction proceeds through a radical mechanism, radical scavengers or "traps" are often employed. These are molecules that can react with and quench radical intermediates, thereby inhibiting or altering the course of the reaction. The observation of such an effect provides strong evidence for the involvement of radicals.

Commonly used radical traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which form stable adducts with transient radicals. These adducts can then be detected by spectroscopic methods such as Electron Spin Resonance (ESR) or Nuclear Magnetic Resonance (NMR). researchgate.netnih.govnih.gov

In the context of fluorination reactions, if a proposed mechanism involves a fluorine radical, the addition of a radical trap would be expected to form a fluorine-containing adduct. For instance, fluorinated analogs of DMPO have been developed for the specific purpose of trapping radicals in fluorination reactions, allowing for detection by ¹⁹F-NMR. nih.gov

The table below lists some radical traps and the techniques used to detect their adducts, which are instrumental in mechanistic studies.

| Radical Trap | Detected Radical | Detection Method |

| α-phenyl-N-tert-butylnitrone (PBN) | Carbon-centered radicals | ESR |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Hydroxyl, superoxide (B77818) radicals | ESR, Mass Spectrometry |

| 4-hydroxy-5,5-dimethyl-2-trifluoromethylpyrroline-1-oxide (FDMPO) | Hydroxyl, methyl, hydroxymethyl radicals | ¹⁹F-NMR, ESR |

| Information compiled from various studies on radical trapping. researchgate.netnih.govnih.govrsc.org |

If a transformation of this compound were suspected to proceed via a radical pathway, the introduction of one of these scavengers would be a critical experiment to test this hypothesis. A decrease in the yield of the expected product and the detection of a trapped radical adduct would provide compelling evidence.

Competitive Oxidation and Fluorination Processes

In reactions involving fluorinating agents, particularly those that are also strong oxidants, a competition between fluorination and oxidation can occur. For a substrate like this compound, which already possesses two fluorine atoms, further fluorination might be less favorable than oxidation at other sites, depending on the reaction conditions.

For example, studies on the oxidative fluorination of α-phenylsulfanylacetamides using difluoroiodotoluene (B35932) have shown that fluorination at the α-position can compete with intramolecular Friedel-Crafts reactions, which are essentially an oxidative cyclization. researchgate.net In other systems, the choice of catalyst and reaction conditions can selectively favor fluorination over competing hydroxylation (oxidation). harvard.edu

The electronic nature of the substrate is a key determinant in this competition. The two fluorine atoms and the nitro group in this compound make the aromatic ring highly electron-deficient. This generally deactivates the ring towards electrophilic attack, which could include some electrophilic fluorination pathways. However, under radical conditions, the selectivity might be different.

The balance between oxidation and fluorination can be fine-tuned. For instance, in manganese-porphyrin catalyzed C-H fluorination, the selectivity for fluorination over hydroxylation is remarkable and depends on the relative rates of ligand exchange on the manganese center. harvard.edu For this compound, any potential C-H bonds on the aromatic ring or on the ethyl group could be subject to such competitive processes.

Mechanistic Elucidation via Kinetic Studies and Intermediate Analysis

Understanding the detailed mechanism of a chemical reaction requires a combination of kinetic studies and the detection or characterization of reaction intermediates. For transformations involving this compound, particularly palladium-catalyzed processes, these methods are invaluable.

Kinetic studies involve measuring the rate of a reaction as a function of the concentration of reactants, catalysts, and other species. This can reveal the order of the reaction with respect to each component and help identify the rate-determining step. For example, in palladium-catalyzed cyclizations of nitroarenes, kinetic analysis has shown that the reaction is first order in the concentration of the nitroarene, and the initial reduction of the nitro group is the rate-determining step. nih.gov In a palladium-catalyzed decarboxylative cyclization, kinetic studies using NMR spectroscopy identified the oxidative addition of the lactone to the palladium(0) complex as the turnover-limiting step. nih.gov

The analysis of reaction intermediates provides direct evidence for a proposed mechanistic pathway. In palladium-catalyzed reactions, intermediates can sometimes be isolated and characterized by techniques like X-ray crystallography. More commonly, they are observed in situ using spectroscopic methods such as NMR. For instance, in a palladium-catalyzed denitrative coupling, an η²-coordinating Pd-π-arene species was observed by NMR spectroscopy, providing a key insight into the mechanism of C-NO₂ bond activation. acs.org Similarly, in electrophilic cyclization reactions, isolable palladium carbene complexes have been characterized, confirming their role as intermediates. escholarship.org

The following table summarizes the types of information that can be obtained from these mechanistic studies:

| Mechanistic Tool | Information Gained | Example Application |

| Kinetic Studies | Reaction order, rate-determining step, activation parameters | Determining that nitroarene reduction is the slow step in a Pd-catalyzed indole (B1671886) synthesis. nih.gov |

| Intermediate Isolation & Characterization | Direct structural evidence of an intermediate | X-ray structure of a palladium carbene complex in an electrophilic cyclization. escholarship.org |

| In situ Spectroscopic Analysis (e.g., NMR) | Observation of transient species in the catalytic cycle | Detection of a Pd-π-arene intermediate in a denitrative coupling reaction. acs.org |

By applying these techniques to reactions of this compound, a detailed understanding of its chemical behavior can be achieved, enabling the optimization of existing reactions and the design of new synthetic methodologies.

Computational and Theoretical Investigations into Ethyl 4,5 Difluoro 2 Nitrobenzoate Molecular Properties and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Typically, DFT calculations would be employed to determine the optimized three-dimensional structure of the molecule. This would include precise data on bond lengths, bond angles, and dihedral angles. Such information is fundamental to understanding the molecule's stability and steric properties. However, no published research detailing these specific geometric parameters for Ethyl 4,5-Difluoro-2-nitrobenzoate could be located.

Quantum Chemical Calculations of Optoelectronic and Nonlinear Optical Properties

The presence of an electron-withdrawing nitro group and a conjugated π-system often imparts notable optoelectronic and nonlinear optical (NLO) properties to organic molecules. Quantum chemical calculations could predict properties like the electronic absorption spectrum (UV-Vis), and first and second hyperpolarizabilities, which are crucial for applications in optical devices. This area of research remains unexplored for this specific compound.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

An analysis of the Molecular Electrostatic Potential (MEP) would reveal the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. This is critical for predicting its reactivity in chemical synthesis. Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), and the corresponding energy gap, are key indicators of a molecule's chemical reactivity and kinetic stability. Without dedicated studies, these crucial reactivity descriptors for this compound are unknown.

Theoretical Characterization of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of oxygen and fluorine atoms in this compound suggests the possibility of hydrogen bonding, either within the molecule (intramolecular) or between molecules (intermolecular). Theoretical studies are essential to characterize the nature and strength of these interactions, which play a significant role in the compound's physical properties and crystal packing. No such theoretical characterizations have been reported.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling could be used to simulate potential reaction pathways involving this compound, for instance, the reduction of the nitro group or the nucleophilic substitution of the fluorine atoms. Such studies would calculate the energies of transition states and intermediates, providing a deeper understanding of reaction mechanisms and kinetics. This level of computational investigation has not been applied to this molecule in any accessible research.

While general principles of organic chemistry allow for educated guesses about the properties and reactivity of this compound, the specific, quantitative data that would be generated by the computational methods outlined above are not available. This highlights a clear opportunity for future research to characterize this compound and unlock its full potential in various fields of chemical science.

Strategic Applications of Ethyl 4,5 Difluoro 2 Nitrobenzoate As a Chemical Intermediate

Precursor in Heterocyclic Synthesis

The reactivity of the nitro group and the fluorine atoms in ethyl 4,5-difluoro-2-nitrobenzoate makes it a valuable precursor for synthesizing heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. Simultaneously, the fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities into the final heterocyclic system.

Formation of Benzimidazole (B57391) and Quinoline (B57606) Hybrid Systems

While direct research on the use of this compound in the synthesis of benzimidazole and quinoline hybrid systems is not extensively detailed in the available literature, its structural motifs are highly relevant to the construction of these scaffolds. For instance, the synthesis of novel benzimidazoles has been achieved starting from the related compound, 4-fluoro-3-nitrobenzoic acid. researchgate.net This suggests that this compound could similarly serve as a starting material. The general strategy would likely involve the reduction of the nitro group to an amine, followed by condensation with a suitable dicarbonyl compound or its equivalent to form the benzimidazole ring. The fluorine atoms could then be substituted to introduce further complexity, potentially leading to the formation of a fused quinoline system.

Role in Multi-component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. The functional groups present in this compound make it an ideal candidate for participation in such reactions. The nitro group, after reduction to an amine, can act as a nucleophilic component. The ester group can also participate in various transformations. The fluorine atoms provide sites for subsequent modifications. This combination of reactive sites allows for the creation of diverse molecular architectures through carefully designed MCRs.

Building Block for Specialty and Performance Chemicals

The incorporation of fluorine atoms into organic molecules can significantly enhance their properties, such as thermal stability, chemical resistance, and biological activity. This compound serves as a key building block for introducing a difluorinated phenyl ring into a variety of specialty and performance chemicals. These can include advanced polymers, materials with specific surface properties like hydrophobicity, and active ingredients in pharmaceuticals and agrochemicals.

Intermediate in the Synthesis of Advanced Benzoic Acid Derivatives

This compound is a valuable intermediate for the preparation of more complex benzoic acid derivatives. wipo.int The ester group can be hydrolyzed to the corresponding carboxylic acid, while the nitro group and fluorine atoms can be transformed into a wide range of other functional groups. For example, the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) is a key step in producing 2-chloro-4-fluoro-5-nitrobenzoic acid, highlighting the importance of nitrated benzoic acid derivatives as synthetic intermediates. wipo.int Similarly, the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) often starts from related nitro-substituted benzoic acid derivatives. google.com

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 1214387-06-0 |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

Advanced Derivatization and Functionalization Strategies for Ethyl 4,5 Difluoro 2 Nitrobenzoate

Selective Modification of Ester, Nitro, and Fluoro Moieties

The strategic, selective manipulation of the ester, nitro, and fluoro groups is crucial for the successful synthesis of complex molecules from ethyl 4,5-difluoro-2-nitrobenzoate. The reactivity of each group can be modulated by the careful choice of reagents and reaction conditions.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-difluoro-2-nitrobenzoic acid. This transformation is typically achieved under basic conditions, for example, by heating with a solution of sodium hydroxide (B78521) in a water/ethanol (B145695) mixture. mdpi.com It is important to control the temperature to avoid unwanted side reactions, such as nucleophilic substitution of the fluorine atoms.

The nitro group is highly susceptible to reduction, which can be achieved with a variety of reagents. For the selective reduction of the nitro group to an amine without affecting the ester or fluoro substituents, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method. mq.edu.au Other reducing agents, such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media, can also be employed. mq.edu.au The choice of reducing agent can be critical to prevent the reduction of other functional groups. For instance, NaBH4 in combination with FeCl2 has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups. rjptonline.org

The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for their displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of this substitution is a key consideration, as will be discussed in more detail in section 7.3.

| Functional Group | Transformation | Reagents and Conditions | Key Considerations |

| Ethyl Ester | Hydrolysis to Carboxylic Acid | NaOH, H2O/EtOH, heat | Temperature control to prevent side reactions. |

| Nitro Group | Reduction to Amine | H2, Pd/C; SnCl2, HCl; Fe, HCl; NaBH4/FeCl2 | Chemoselectivity to preserve other functional groups. |

| Fluoro Groups | Nucleophilic Substitution | Various nucleophiles (amines, alkoxides, etc.) | Regioselectivity of substitution on the aromatic ring. |

Introduction of New Functional Groups via Derivatization Reactions

The existing functional groups on this compound serve as handles for the introduction of new functionalities, further expanding its synthetic utility.

The ester functionality of this compound can be converted into amides and hydrazones, which are important pharmacophores in many biologically active compounds.

The direct amidation of the ethyl ester can be achieved by heating with a primary or secondary amine, often in the presence of a catalyst. Lewis acids or bases can be used to promote this transformation. researchgate.netrsc.org However, due to the relatively low reactivity of the ethyl ester, this reaction may require harsh conditions or specialized catalysts. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a standard coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Hydrazone derivatives can be synthesized by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). nih.gov This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent like ethanol. researchgate.net The resulting hydrazide can then be further reacted with aldehydes or ketones to form hydrazones. nih.gov

| Derivative | Starting Moiety | Reagents and Conditions | Resulting Functional Group |

| Amide | Ethyl Ester | 1. NaOH, H2O/EtOH (hydrolysis)2. Amine, DCC or EDC (coupling) | Carboxamide |

| Hydrazide | Ethyl Ester | Hydrazine hydrate, ethanol, reflux | Hydrazide |

| Hydrazone | Hydrazide | Aldehyde or Ketone | Hydrazone |

Strategies for Site-Selective Functionalization on the Aromatic Ring

The two fluorine atoms on the aromatic ring of this compound are not equivalent, and their selective substitution is a key strategy for creating diverse molecular architectures. The regioselectivity of nucleophilic aromatic substitution is governed by the electronic effects of the substituents on the ring.

The nitro group at the 2-position and the ester group at the 1-position are both electron-withdrawing, but the nitro group has a stronger activating effect on the ortho and para positions for nucleophilic attack. In this case, the fluorine at the 4-position is para to the nitro group, and the fluorine at the 5-position is meta. Therefore, the fluorine at the 4-position is significantly more activated towards nucleophilic substitution. nih.gov

This inherent difference in reactivity can be exploited to achieve site-selective monosubstitution. By using a stoichiometric amount of a nucleophile under controlled conditions (e.g., lower temperature), it is often possible to selectively replace the fluorine atom at the 4-position while leaving the fluorine at the 5-position intact. For example, reaction with a primary amine would preferentially yield a 4-amino-5-fluoro-2-nitrobenzoate derivative.

Achieving substitution at the less reactive 5-position is more challenging and may require a multi-step strategy. One possible approach involves first performing a reaction at the more reactive 4-position, followed by a modification of the directing groups on the ring to activate the 5-position for a subsequent substitution. Another strategy could involve the use of specific catalysts or reaction conditions that favor substitution at the 5-position, although this is less common.

The synthesis of quinolone antibiotics often utilizes difluoro-nitroaromatic precursors, where the regioselective substitution of one of the fluorine atoms by a piperazine (B1678402) or other amine is a critical step in building the quinolone core. nih.govmdpi.com

| Position of Substitution | Activating/Deactivating Groups | Relative Reactivity | Example of Strategy |

| 4-Position | Para to Nitro group | More reactive | Stoichiometric control of nucleophile, lower temperature. |

| 5-Position | Meta to Nitro group | Less reactive | Multi-step synthesis involving modification of directing groups. |

Concluding Perspectives and Future Research Trajectories for Ethyl 4,5 Difluoro 2 Nitrobenzoate

Summary of Key Academic Discoveries and Contributions

Ethyl 4,5-difluoro-2-nitrobenzoate has established itself as a valuable and versatile building block in synthetic organic chemistry. Its primary contribution lies in its role as a key intermediate for the synthesis of more complex fluorinated molecules destined for a range of high-value applications. The strategic placement of its functional groups—two fluorine atoms, a nitro group, and an ethyl ester—provides multiple reaction sites for chemists to exploit.

Academic research has extensively leveraged the unique electronic properties conferred by the difluoro substitution pattern and the reactivity of the nitro group. The fluorine atoms are known to enhance crucial properties in final drug candidates, such as metabolic stability and bioavailability. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution, allowing the fluorine atoms to be replaced and new functionalities to be introduced.

A significant area of discovery has been the reduction of the nitro group to an amine. This transformation yields ethyl 4,5-difluoro-2-aminobenzoate, a critical precursor for the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. These heterocyclic compounds have been investigated for a variety of biological activities. Fluorinated compounds, in general, have seen significant use in the development of anticancer, anti-inflammatory, and antibiotic agents. nih.govresearchgate.net

The compound's utility is not confined to medicinal chemistry. In materials science, it serves as a monomer or precursor for creating advanced fluorinated polymers. The incorporation of fluorine into polymer backbones can lead to materials with enhanced thermal stability and specific surface properties like hydrophobicity. researchgate.net

Table 1: Key Research Findings Related to this compound and its Analogs

| Research Area | Key Finding/Contribution | Potential Impact |

| Medicinal Chemistry | Serves as a precursor to fluorinated diamines and heterocycles. | Development of new therapeutic agents with enhanced metabolic stability. nih.gov |

| Pharmaceuticals | The difluoro-substitution pattern is a key feature in molecules designed for antiviral and anticancer research. researchgate.net | Creation of novel drugs for treating viral infections and various cancers. |

| Polymer Science | Acts as a building block for specialized fluoropolymers. | Synthesis of high-performance materials with improved thermal and mechanical properties. researchgate.net |

| Materials Development | Used to create materials with tailored surface characteristics. | Development of advanced coatings and protective films with properties like hydrophobicity. |

Emerging Research Avenues in Fluorinated Aromatic Chemistry

The field of organofluorine chemistry is undergoing rapid evolution, driven by the continuous demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials. numberanalytics.com Several emerging research avenues are set to redefine the synthesis and application of compounds like this compound.

A major trend is the development of more sustainable and efficient fluorination methods. numberanalytics.com Traditional techniques often rely on harsh reagents. Modern research focuses on innovative approaches such as:

Photocatalysis : This method uses light energy to generate reactive fluorine radicals under mild conditions, enabling the selective fluorination of C-H bonds. numberanalytics.com

Electrochemical Fluorination : By applying an electric potential, this technique can introduce fluorine into aromatic rings with a high degree of control, avoiding the need for strong chemical oxidants. numberanalytics.com

Another significant frontier is the quest for enhanced selectivity. Achieving precise control over where the fluorine atom is placed on a complex molecule (regioselectivity) remains a major challenge. numberanalytics.com Research is focused on designing sophisticated catalysts that can direct the fluorination to a specific position on an aromatic ring. numberanalytics.com This includes the development of new fluorinating reagents, such as Diethylaminosulfur Trifluoride (DAST) and Selectfluor, which offer different reactivity profiles. nih.govcuny.edu

Furthermore, scientists are exploring the synthesis of entirely new fluorinated motifs that were previously difficult to access. For example, recent breakthroughs have enabled the catalytic conversion of epoxides into fluorinated oxetanes, a highly sought-after structure in drug discovery. sciencedaily.com The development of methods to create novel building blocks, such as those containing the difluoromethylene group, opens up new possibilities for molecular design. nih.gov

Potential for Novel Applications in Chemical Synthesis and Materials Science

The unique properties imparted by fluorine atoms ensure that fluorinated aromatic compounds will continue to be at the forefront of innovation in chemical synthesis and materials science. researchgate.netnumberanalytics.com For a precursor like this compound, its potential extends beyond its current uses into next-generation applications.

In chemical synthesis, the development of novel chiral fluorinated building blocks is a key area. cuny.edu By creating enantiomerically pure fluorinated compounds, chemists can build complex, three-dimensional molecules with precise stereochemistry, which is crucial for modern pharmaceuticals. The ability to use these building blocks in reactions like the Julia olefination allows for the synthesis of fluorinated amino acids and other biologically relevant molecules. cuny.edu

In materials science, the impact of fluorination is profound. Fluorinated aromatics are being explored for applications in:

Liquid Crystals : The polarity and rigidity of fluorinated aromatic rings make them ideal components for liquid crystal displays. researchgate.net

High-Performance Polymers : The strength of the carbon-fluorine bond contributes to the creation of polymers with exceptional thermal stability and chemical resistance. researchgate.netnumberanalytics.com

Supramolecular Chemistry : In a recent cutting-edge development, researchers used a perfluorobiphenyl backbone to induce a specific twist in a ligand. chemrxiv.org This allowed for the self-assembly of a highly stable Pd₈L₁₆ square antiprism, a type of metal-organic cage that was previously elusive. This demonstrates how the steric effects of fluorine can be harnessed to control molecular architecture at the nanoscale, opening doors to new catalysts, sensors, and molecular storage systems. chemrxiv.org

Medical Diagnostics : Fluorinated compounds, particularly those labeled with the fluorine-18 (B77423) isotope, are vital for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.govresearchgate.net

Table 2: Potential Future Application Areas for Fluorinated Aromatics

| Application Domain | Specific Use | Enabling Property of Fluorine |

| Advanced Pharmaceuticals | Chiral drugs, fluorinated amino acids. cuny.edu | Stereochemical control, enhanced bioavailability. |

| Liquid Crystal Displays | Liquid crystal components. researchgate.net | High polarity, molecular rigidity. |

| Supramolecular Cages | Self-assembled metal-organic structures. chemrxiv.org | Steric influence on bond angles, structural rigidity. |

| Medical Imaging | PET scan contrast agents (using ¹⁸F). nih.gov | Unique nuclear properties of the ¹⁸F isotope. |

| High-Stability Materials | Thermally and chemically resistant polymers. numberanalytics.com | High strength of the C-F bond. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.